molecular formula C7H15NO B171319 N-ethyl-3-methylbutanamide CAS No. 100868-92-6

N-ethyl-3-methylbutanamide

Cat. No.: B171319
CAS No.: 100868-92-6
M. Wt: 129.2 g/mol
InChI Key: BOQSOBHPGBKUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-methylbutanamide is an organic compound with the molecular formula C7H15NO. It is a derivative of isovaleric acid and is classified as an amide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3-methylbutanamide can be synthesized through the reaction of isovaleric acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Temperature: 0-5°C initially, then gradually increased to room temperature.
  • Solvent: Anhydrous dichloromethane or toluene.
  • Reaction time: 12-24 hours.

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for large-scale production. The use of automated systems and precise control of reaction parameters ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methylbutanamide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethyl-isovaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield N-ethyl-isovaleramine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: N-ethyl-isovaleric acid.

    Reduction: N-ethyl-isovaleramine.

    Substitution: Depending on the nucleophile, products can include this compound derivatives with different functional groups.

Scientific Research Applications

N-ethyl-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying amide bond formation and hydrolysis.

    Medicine: this compound has been investigated for its potential anticonvulsant and anxiolytic properties.

    Industry: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

N-ethyl-3-methylbutanamide exerts its effects primarily through modulation of the GABA-A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by binding to the receptor and increasing its affinity for GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s anxiolytic and anticonvulsant effects are attributed to this mechanism.

Comparison with Similar Compounds

Similar Compounds

    Isovaleramide: Similar in structure but lacks the ethyl group. It also acts as a GABA-A receptor modulator.

    N-methyl-isovaleramide: Contains a methyl group instead of an ethyl group. It has similar pharmacological properties but may differ in potency and efficacy.

    Valeramide: A simpler amide derived from valeric acid. It has similar but less potent effects on the GABA-A receptor.

Uniqueness

N-ethyl-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects more effectively than its analogs.

Properties

CAS No.

100868-92-6

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-ethyl-3-methylbutanamide

InChI

InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

BOQSOBHPGBKUJL-UHFFFAOYSA-N

SMILES

CCNC(=O)CC(C)C

Canonical SMILES

CCNC(=O)CC(C)C

Synonyms

ButanaMide, N-ethyl-3-Methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.